molecular formula C15H18N2O2 B11374817 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B11374817
M. Wt: 258.32 g/mol
InChI Key: WTVRNKHJDVBBCN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is a synthetic organic compound characterized by a benzamide core linked to a dimethylaminoethyl group substituted with a furan ring. Its molecular formula is C₁₆H₁₉N₂O₂, with a molecular weight of 283.34 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that can optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C15H18N2O2/c1-17(2)13(14-9-6-10-19-14)11-16-15(18)12-7-4-3-5-8-12/h3-10,13H,11H2,1-2H3,(H,16,18)

InChI Key

WTVRNKHJDVBBCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide typically involves the reaction of benzoyl chloride with N,N-dimethyl-2-(furan-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Benzamide Substituents

Variations in the benzamide moiety significantly influence reactivity and biological activity:

Compound Name Substituent on Benzamide Key Structural Differences Impact on Properties
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide 2-methoxy Methoxy group at ortho position Enhanced enzyme inhibition due to electron-donating methoxy group
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide 3-methyl Methyl group at meta position Increased lipophilicity; altered receptor binding
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide 2-methyl, 3-nitro Electron-withdrawing nitro group Potential for enhanced antimicrobial activity

Key Insight : Electron-donating groups (e.g., methoxy) improve solubility and receptor affinity, while electron-withdrawing groups (e.g., nitro) may enhance stability and bioactivity.

Heterocyclic Ring Replacements

Replacing the furan ring with other aromatic systems alters electronic properties and biological targets:

Compound Name Heterocycle Key Differences Biological Implications
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methoxybenzamide Thiophene Sulfur atom instead of oxygen Higher electron density; potential anticancer activity
N-[2-(dimethylamino)-2-phenylethyl]-4-methoxybenzamide Phenyl Non-heterocyclic aromatic ring Reduced π-π interactions; simpler metabolism
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide Furan + Thiophene Dual heterocycles Synergistic effects in reactivity and binding

Halogenated Derivatives

Halogen substitutions enhance stability and bioactivity:

Compound Name Halogen Substituents Unique Features Applications
2-chloro-6-fluoro-N-(2-(furan-2-yl)ethyl)benzamide Cl, F at positions 2,6 Dual halogenation Improved metabolic stability; anticancer potential
2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide Cl + sulfonyl group Sulfonyl group enhances electrophilicity Antimicrobial and anti-inflammatory uses

Key Insight : Halogens (Cl, F) increase molecular weight and stability, while sulfonyl groups introduce sites for covalent interactions.

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is a compound of increasing interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethylamino group and a furan ring attached to a benzamide moiety. This specific arrangement enhances its solubility and reactivity, making it suitable for various biological applications.

Property Description
Chemical Formula C13_{13}H16_{16}N2_{2}O
Molecular Weight 220.28 g/mol
Functional Groups Dimethylamino, furan, benzamide
Solubility Soluble in organic solvents; moderate in water

Antibacterial and Antifungal Properties

This compound has demonstrated significant antibacterial activity, potentially through the inhibition of bacterial cell wall synthesis. Research indicates that compounds with similar structures can target enzymes crucial for bacterial growth and survival.

The antibacterial efficacy is likely linked to the compound's interaction with specific enzymes involved in cell wall biosynthesis. For instance, studies on related compounds suggest that they may inhibit transpeptidase enzymes, which are vital for cross-linking peptidoglycan layers in bacterial cell walls.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have shown that this compound exhibits potent activity against various strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
  • Structure-Activity Relationship (SAR) :
    • A study focusing on SAR revealed that modifications to the furan ring or the dimethylamino group could enhance or diminish biological activity. For instance, substituents on the benzene ring were found to influence the compound's potency against specific bacterial strains .
  • Comparative Analysis :
    • In comparison with other benzamide derivatives, this compound showed superior activity against Gram-positive bacteria, highlighting its potential as a lead compound for drug development .

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